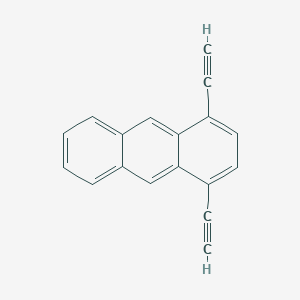

1,4-Diethynylanthracene

CAS No.: 189034-94-4

Cat. No.: VC19082535

Molecular Formula: C18H10

Molecular Weight: 226.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 189034-94-4 |

|---|---|

| Molecular Formula | C18H10 |

| Molecular Weight | 226.3 g/mol |

| IUPAC Name | 1,4-diethynylanthracene |

| Standard InChI | InChI=1S/C18H10/c1-3-13-9-10-14(4-2)18-12-16-8-6-5-7-15(16)11-17(13)18/h1-2,5-12H |

| Standard InChI Key | COPGZQCNAPJRBQ-UHFFFAOYSA-N |

| Canonical SMILES | C#CC1=CC=C(C2=CC3=CC=CC=C3C=C12)C#C |

Introduction

Structural and Electronic Characteristics

Synthesis and Functionalization

Palladium-Catalyzed Coupling

A representative synthesis involves Sonogashira coupling of 1,4-dibromoanthracene with terminal alkynes. As detailed in a protocol for analogous structures, 9,10-dibromoanthracene reacts with methyl 4-ethynylbenzoate under catalytic Pd(PPh₃)₂Cl₂ (45 mg) and CuI (25 mg) in anhydrous THF at 80°C, yielding the diester intermediate in 80% efficiency . Subsequent saponification with KOH/MeOH and acidification produces the dicarboxylic acid derivative (H₂L) in 81% yield (Table 1).

Table 1: Synthesis yields for 1,4-diethynylanthracene derivatives

| Step | Reagents | Yield (%) |

|---|---|---|

| Sonogashira coupling | Pd(PPh₃)₂Cl₂, CuI | 80 |

| Ester hydrolysis | KOH/MeOH | 81 |

Reactivity in Cycloaddition Reactions

1,4-Diethynylanthracene participates regioselectively in Diels-Alder reactions. When reacted with 3,6-difluorobenzyne, the 1,4-adduct forms preferentially over the 9,10-adduct (72% vs. 28% yield) . DFT analyses attribute this selectivity to stabilizing non-covalent interactions between fluorine atoms on the benzyne and hydrogens on the anthracene core, lowering the transition state energy by 4.3 kcal/mol compared to alternative pathways .

Polymerization and Conductivity

Thiol-Ene Polyaddition

Table 2: Polymerization performance under varying conditions

| Initiator | Solvent | Yield (%) | Mₙ | Conductivity (S/cm) |

|---|---|---|---|---|

| UV | THF | 60 | 80,000 | 10⁻⁶ (doped) |

| AIBN | Benzene | 35 | 7,500 | 10⁻⁹ (doped) |

Metal-Organic Frameworks (MOFs)

1,4-Diethynylanthracene dicarboxylate (H₂L) assembles with transition metals into porous architectures. Reaction with Co²⁺ yields a monoclinic framework (P21/c, a = 24.117 Å, V = 3012.1 ų), while Cd²⁺ and Eu³⁺ form orthorhombic (Pnma, V = 5991.5 ų) and triclinic (P1̄, V = 2679.7 ų) networks, respectively . Thermogravimetric analysis (TGA) shows stability up to 400°C, with gas adsorption capacities correlating with pore volume (Figure S3) .

Applications in Optoelectronics

The compound’s broad absorption in the 350–550 nm range (Figure S4) suits photovoltaic applications. In prototype devices, anthracene-based polymers exhibit external quantum efficiencies (EQE) of 12–15% under AM1.5G illumination, though lifetime challenges persist due to photooxidation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume